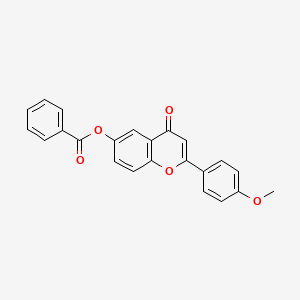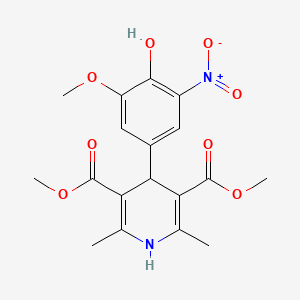![molecular formula C27H23NO7 B3586923 ETHYL 4-(2-{[2-(4-METHOXYPHENYL)-4-OXO-4H-CHROMEN-6-YL]OXY}ACETAMIDO)BENZOATE](/img/structure/B3586923.png)
ETHYL 4-(2-{[2-(4-METHOXYPHENYL)-4-OXO-4H-CHROMEN-6-YL]OXY}ACETAMIDO)BENZOATE
Overview
Description
ETHYL 4-(2-{[2-(4-METHOXYPHENYL)-4-OXO-4H-CHROMEN-6-YL]OXY}ACETAMIDO)BENZOATE: is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring, a methoxyphenyl group, and an ethyl ester moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(2-{[2-(4-METHOXYPHENYL)-4-OXO-4H-CHROMEN-6-YL]OXY}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one in the presence of a catalyst such as citric acid. This reaction proceeds through a multicomponent condensation mechanism, forming the chromen ring structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: ETHYL 4-(2-{[2-(4-METHOXYPHENYL)-4-OXO-4H-CHROMEN-6-YL]OXY}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the chromen ring can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 4-(2-{[2-(4-METHOXYPHENYL)-4-OXO-4H-CHROMEN-6-YL]OXY}ACETAMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are being investigated.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[2-(4-METHOXYPHENYL)-4-OXO-4H-CHROMEN-6-YL]OXY}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The chromen ring structure allows it to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites .
Comparison with Similar Compounds
4-ETHYL-2-METHOXYPHENOL: This compound shares the methoxyphenyl group but lacks the chromen ring structure.
2-(2-(4-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-3-YL)ACETIC ACID: This compound has a similar chromen ring structure but with different substituents.
Uniqueness: ETHYL 4-(2-{[2-(4-METHOXYPHENYL)-4-OXO-4H-CHROMEN-6-YL]OXY}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups and its potential biological activities. The presence of both the chromen ring and the methoxyphenyl group contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO7/c1-3-33-27(31)18-4-8-19(9-5-18)28-26(30)16-34-21-12-13-24-22(14-21)23(29)15-25(35-24)17-6-10-20(32-2)11-7-17/h4-15H,3,16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNBYGPJDIHNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3586845.png)
![ethyl 4,5-dimethyl-2-{[(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3586850.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3586864.png)
![Methyl 4-[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzoate](/img/structure/B3586869.png)
![5-(4-chlorophenyl)-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3586880.png)
![5-(4-Chlorophenyl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3586886.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B3586893.png)
![N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B3586903.png)

![2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3586926.png)
![[4-(Quinazolin-4-ylamino)phenyl] 4-methylbenzoate](/img/structure/B3586928.png)
![2-[(6-bromo-4-quinazolinyl)amino]-4-chlorophenol](/img/structure/B3586935.png)
![ethyl 7-chloro-8-methyl-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B3586942.png)

